molecular formula C13H20N4O2S B6471119 N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640957-78-2

N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471119
CAS No.: 2640957-78-2
M. Wt: 296.39 g/mol
InChI Key: AOFLPJKKEBJCKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” would require more detailed information or computational analysis for accurate determination.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule . Without specific information on “this compound”, it’s challenging to provide a detailed analysis of its chemical reactions.

Mechanism of Action

The mechanism of action of a compound is highly dependent on its structure and the biological system it interacts with. While piperidine derivatives are known to exhibit a wide range of biological activities , the specific mechanism of action for “N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” is not available in the literature.

Future Directions

Piperidine derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological evaluation of “N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide” to explore its potential therapeutic applications.

Properties

IUPAC Name

N-[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-6-7-14-13(15-10)17-8-2-3-11(9-17)16-20(18,19)12-4-5-12/h6-7,11-12,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFLPJKKEBJCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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